molecular formula C20H25N3O4 B486014 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol CAS No. 333747-16-3

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol

Cat. No.: B486014
CAS No.: 333747-16-3
M. Wt: 371.4g/mol
InChI Key: WWPBGEJSWDKKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 4-nitrophenoxy group attached to a propanol backbone

Scientific Research Applications

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, the piperazine ring is a common feature in many pharmaceuticals and could interact with various biological targets. The nitro group could potentially be reduced in the body to form a nitrite, which could have various effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on many factors, including its reactivity and the potential for it to be metabolized into harmful products in the body. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, its potential uses, and its safety profile. If it’s intended to be a drug, it would need to undergo extensive testing to determine its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol typically involves a multi-step process:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(4-methylphenyl)piperazine. This can be achieved by reacting 4-methylphenylamine with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions.

  • Attachment of the Propanol Backbone: : The next step involves the reaction of the piperazine intermediate with 3-chloropropanol. This reaction is typically carried out in an organic solvent such as dichloromethane, using a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Introduction of the Nitrophenoxy Group: : The final step involves the introduction of the 4-nitrophenoxy group. This can be achieved by reacting the intermediate with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A piperazine derivative with stimulant effects.

    1-(4-Trifluoromethylphenyl)piperazine: Known for its psychoactive properties.

    1-(4-Chlorophenyl)piperazine: Used in research for its potential therapeutic effects.

Uniqueness

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-16-2-4-17(5-3-16)22-12-10-21(11-13-22)14-19(24)15-27-20-8-6-18(7-9-20)23(25)26/h2-9,19,24H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPBGEJSWDKKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.